molecular formula C12H24ClNO B1419201 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride CAS No. 1185299-09-5

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride

Cat. No.: B1419201
CAS No.: 1185299-09-5
M. Wt: 233.78 g/mol
InChI Key: OPBNXRJTKZMPOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride involves several steps. The starting material is typically piperidine, which undergoes a series of reactions to introduce the cyclopentylmethoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Synthetic Routes and Reaction Conditions

  • Step 1: Alkylation of Piperidine

      Reagents: Piperidine, cyclopentylmethyl chloride

      Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate)

      Reaction: Piperidine reacts with cyclopentylmethyl chloride to form 4-[(Cyclopentylmethoxy)methyl]piperidine.

  • Step 2: Formation of Hydrochloride Salt

      Reagents: 4-[(Cyclopentylmethoxy)methyl]piperidine, hydrochloric acid

      Conditions: Aqueous solution

      Reaction: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using the same synthetic routes described above. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in studies involving neurotransmitter receptors and ion channels.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    4-Methylpiperidine: Similar structure but lacks the cyclopentylmethoxy group.

    4-(Methoxymethyl)piperidine: Contains a methoxymethyl group instead of cyclopentylmethoxy.

    4-(Cyclohexylmethoxy)methylpiperidine: Similar structure but with a cyclohexyl group instead of cyclopentyl.

Uniqueness

The presence of the cyclopentylmethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

4-(cyclopentylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBNXRJTKZMPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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